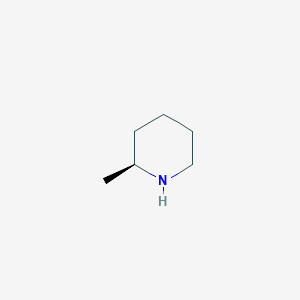

(S)-2-METHYLPIPERIDINE

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWUEBIEOFQMSS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-42-0 | |

| Record name | (S)-(+)-2-Methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-methylpiperidine

Introduction

(S)-2-methylpiperidine is a chiral saturated heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its stereochemistry often plays a pivotal role in the efficacy and selectivity of the final drug substance. This technical guide provides a comprehensive overview of the primary methods for the synthesis of enantiomerically enriched (S)-2-methylpiperidine, alongside detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the handling of this important chiral intermediate.

Strategic Approaches to the Synthesis of (S)-2-methylpiperidine

The synthesis of enantiomerically pure (S)-2-methylpiperidine can be broadly categorized into two main strategies: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis: The Path of Enantioselectivity

Asymmetric synthesis offers an elegant and often more atom-economical approach to obtaining (S)-2-methylpiperidine. Among the various methods, the asymmetric hydrogenation of pyridinium salts has emerged as a powerful technique.[1][2] This method involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated in the presence of a chiral catalyst.

Causality Behind Experimental Choices: The quaternization of the pyridine nitrogen lowers the aromatic stabilization energy of the ring, making it more susceptible to hydrogenation.[3] The choice of the chiral ligand is paramount as it dictates the facial selectivity of the hydrogenation, thereby controlling the stereochemical outcome. Iridium-based catalysts with chiral phosphine ligands have shown considerable success in this regard.[4]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Methylpiperidine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Chiral Scaffolds in Modern Chemistry

(S)-2-methylpiperidine, a chiral heterocyclic amine, represents a foundational building block in the landscape of modern organic synthesis and pharmaceutical development. Its structural simplicity belies its profound utility as a versatile intermediate and chiral auxiliary. The precise three-dimensional arrangement of the methyl group on the piperidine ring imparts a stereochemical identity that is crucial for the synthesis of enantiomerically pure molecules. In drug discovery, where stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles, the ability to control chirality is not merely an academic exercise but a regulatory and safety imperative.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of (S)-2-methylpiperidine, offering researchers and drug development professionals the technical data and procedural insights necessary for its effective application.

Molecular Identity and Structural Characteristics

(S)-2-methylpiperidine, also known as (S)-(+)-2-pipecoline, is a saturated heterocyclic compound. Its structure consists of a six-membered piperidine ring with a methyl group at the 2-position, creating a stereocenter.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Enantiomeric Purity via Chiral HPLC

Expertise & Rationale: For a chiral molecule intended for pharmaceutical applications, confirming its enantiomeric purity is non-negotiable. Even small amounts of the undesired enantiomer can lead to different biological effects or toxicity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the (S)-2-methylpiperidine sample (e.g., 1 mg/mL) in a suitable mobile phase solvent, such as a hexane/isopropanol mixture.

-

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Select an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating chiral amines.

-

Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape and reduce tailing. A typical starting point is 95:5 hexane:isopropanol + 0.1% DEA.

-

-

Method Development:

-

Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks (if a racemic standard is available). Adjusting the percentage of isopropanol will modulate the retention times.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm, as piperidines lack a strong chromophore).

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Quantification: Record the chromatogram. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the (S) and (R) enantiomers using the formula: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

Caption: General Workflow for Chiral Purity Analysis by HPLC.

Synthesis Context: Chiral Resolution

(S)-2-methylpiperidine is typically obtained by resolving a racemic mixture of 2-methylpiperidine. A common and industrially scalable method is diastereomeric salt crystallization. [3] Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent). This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base.

Applications in Drug Design and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [4][5]The introduction of a chiral center, as in (S)-2-methylpiperidine, provides a vector for optimizing a molecule's interaction with its biological target.

-

Modulating Physicochemical Properties: The chirality and substitution on the piperidine ring can influence properties like solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. [2]* Enhancing Biological Activity and Selectivity: The specific 3D orientation of the methyl group can lead to a more precise fit in a chiral binding pocket of a protein or enzyme, enhancing potency and selectivity for the intended target over off-targets. [2]* Synthetic Intermediate: (S)-(+)-2-Methylpiperidine has been used as a starting material in the multi-step synthesis of complex natural products like (+)-solenopsin A and in the preparation of other chiral intermediates for drug discovery.

Safety and Handling

As a flammable and irritant chemical, proper handling of (S)-2-methylpiperidine is essential to ensure laboratory safety.

-

GHS Hazards: The compound is classified as a highly flammable liquid (H225), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Precautions for Safe Handling:

-

Work in a well-ventilated area or a chemical fume hood. [7][8] * Keep away from heat, sparks, open flames, and other ignition sources. [9][10]Grounding of equipment is necessary to prevent static discharge. [10][11] * Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. [7] * Avoid breathing vapors or mists. [7]* Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [12][7] * Store in an area designated for flammable liquids.

-

References

-

(S)-(+)-2-METHYLPIPERIDINE - ChemBK. (2024). ChemBK. [Link]

-

2-Methylpiperidine. (n.d.). PubChem. [Link]

-

(S)-(+)-2-methylpiperidine. (n.d.). Stenutz. [Link]

-

(S)-(+)-2-Methylpiperidine. (n.d.). PubChem. [Link]

-

2-methylpiperidine. (n.d.). ChemSynthesis. [Link]

-

2-Methylpiperidine. (n.d.). NIST Chemistry WebBook. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams... (n.d.). ResearchGate. [Link]

-

2-Methylpiperidine. (n.d.). NIST Chemistry WebBook. [Link]

-

Synthesis of Piperidines using Organometallic Chemistry. (n.d.). White Rose eTheses Online. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines... (2022). CORE. [Link]

-

2-Methylpiperidine. (n.d.). NIST Chemistry WebBook. [Link]

-

2-methyl piperidine. (n.d.). The Good Scents Company. [Link]

-

Piperidine. (n.d.). Solubility of Things. [Link]

-

Stereoisomers of Chiral Methyl-Substituted... (2025). PubMed. [Link]

-

Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

-

SAR of 2-methylpiperidine: effects of ring stereochemistry. (n.d.). ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

-

2,6-Dimethylpiperidine. (n.d.). Wikipedia. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

Sources

- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chembk.com [chembk.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. (S)-(+)-2-Methylpiperidine CAS#: 3197-42-0 [m.chemicalbook.com]

(S)-2-methylpiperidine stereochemistry and enantiomeric purity

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-2-Methylpiperidine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, with its stereochemical configuration profoundly influencing pharmacological activity.[1][2] (S)-2-methylpiperidine, a chiral derivative, serves as a critical building block and pharmacophore in the synthesis of numerous biologically active compounds and pharmaceuticals. Achieving and verifying high enantiomeric purity is not merely an academic exercise but a regulatory and safety imperative in drug development. This guide provides an in-depth exploration of the synthesis, chiral resolution, and analytical methodologies for determining the enantiomeric purity of (S)-2-methylpiperidine, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

The Strategic Importance of Enantiopure (S)-2-Methylpiperidine

Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit widely different pharmacological, metabolic, and toxicological profiles. The 2-methylpiperidine moiety, for instance, is present in various compounds targeting neurological disorders and other conditions.[3][4] The specific stereochemistry at the C2 position is often critical for receptor binding and desired biological activity.[4] Consequently, the synthesis of enantiomerically pure (S)-2-methylpiperidine is a frequent objective in the development of new chemical entities (NCEs). This necessitates robust strategies for its preparation and rigorous methods for the confirmation of its stereochemical integrity.

Accessing Enantiopure (S)-2-Methylpiperidine: Synthesis and Resolution

Obtaining the desired (S)-enantiomer in high purity can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. The choice between these pathways often depends on factors like scale, cost, and available technology.

Asymmetric Synthesis

Modern organic synthesis offers several powerful methods to construct the chiral 2-substituted piperidine core enantioselectively.

-

Asymmetric Hydrogenation : This is a widely studied approach involving the hydrogenation of 2-substituted pyridine precursors using chiral catalysts, often based on iridium or rhodium complexes with chiral phosphorus ligands.[1] This method can provide high levels of enantioselectivity (up to 99:1 e.r.).[1]

-

Chiral Auxiliary-Based Synthesis : A classic and reliable strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective reaction.[5][6][7][8] For example, cyclodehydration of specific δ-oxoacids with (R)-phenylglycinol can stereoselectively yield chiral bicyclic lactams, which serve as precursors to enantiopure 2-substituted piperidines.[9]

-

Biocatalysis : The use of enzymes offers a green and highly selective alternative. Transaminases, for instance, can catalyze the asymmetric amination of prochiral ω-chloroketones to produce chiral amines, which then undergo spontaneous intramolecular cyclization to yield enantioenriched 2-substituted piperidines with excellent enantiomeric excess (>99% ee).[10]

Chiral Resolution of Racemic 2-Methylpiperidine

Resolution remains a pragmatic and industrially relevant method for separating enantiomers. The most common technique is the formation of diastereomeric salts, which can be separated by fractional crystallization.[11][12]

The principle relies on reacting the racemic base (a mixture of (R)- and (S)-2-methylpiperidine) with an enantiopure chiral acid. This creates a mixture of two diastereomeric salts, ((R)-amine•(L)-acid) and ((S)-amine•(L)-acid), which possess different physical properties, most critically, different solubilities in a given solvent system.[11]

This protocol is a representative procedure for isolating (S)-2-methylpiperidine using D-(-)-tartaric acid. The selection of L-(+)-tartaric acid would preferentially crystallize the (R)-enantiomer.[11]

Step 1: Salt Formation

-

Dissolve 1.0 equivalent of racemic 2-methylpiperidine in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture). The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.[11]

-

In a separate vessel, dissolve 0.5-1.0 equivalents of the chiral resolving agent, D-(-)-tartaric acid, in the same solvent, heating gently if necessary. The stoichiometry should be optimized.[11]

-

Slowly add the tartaric acid solution to the 2-methylpiperidine solution with stirring.

Step 2: Fractional Crystallization

-

Allow the solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.

-

Age the mixture, often at a reduced temperature (e.g., 4 °C), for several hours to maximize the yield of the less soluble salt, ((S)-2-methylpiperidine)-(D)-tartrate.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

Step 3: Liberation of the Free Amine

-

Suspend the isolated diastereomeric salt in water.

-

Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 11 to deprotonate the amine.

-

Extract the liberated (S)-2-methylpiperidine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Purity Assessment

-

The enantiomeric excess (e.e.) of the recovered amine must be determined using an appropriate analytical method (see Section 3).

-

One or more recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiopurity (>99% ee).[11]

Verification: Analytical Methods for Determining Enantiomeric Purity

The accurate determination of enantiomeric excess (e.e.) is a critical quality control step. Several robust analytical techniques are available, with the choice depending on available instrumentation, sample properties, and throughput requirements.[13]

Chromatographic Techniques

Chromatographic methods physically separate the enantiomers (or their diastereomeric derivatives), allowing for direct quantification.

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation of volatile enantiomers on a chiral column. |

| Sample Prep | Often requires derivatization to introduce a UV-active chromophore for detection.[13] | May require derivatization to improve volatility and thermal stability.[14] |

| Instrumentation | HPLC system with a chiral column and UV/PDA detector.[14] | GC system with a chiral column and FID or MS detector. |

| Advantages | Robust, widely applicable, excellent for non-volatile compounds. | High resolution, suitable for volatile and thermally stable amines. |

| Limitations | Can require significant method development for column and mobile phase selection. | Limited to compounds that are volatile or can be made volatile. |

NMR Spectroscopy

NMR spectroscopy provides a powerful and often rapid method for determining enantiomeric purity without requiring physical separation. The strategy involves converting the pair of enantiomers into a pair of diastereomers, which are non-identical and thus exhibit distinct, quantifiable signals in the NMR spectrum.[13][14]

This can be achieved in two ways:

-

Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent bond, creating two stable diastereomers.[14]

-

Chiral Solvating Agents (CSAs): The amine forms transient, non-covalent diastereomeric complexes with a chiral agent (e.g., (S)-BINOL) directly in the NMR tube. This method is often faster as it requires no reaction or workup.[15][16]

This protocol describes a simple and direct method using (S)-1,1'-bi-2-naphthol ((S)-BINOL) as a CSA.[15][16]

Step 1: Sample Preparation

-

Place a precise amount of the enantioenriched 2-methylpiperidine sample (e.g., 0.02 mmol) into a clean, dry NMR tube.

-

Add 1.0 to 1.2 equivalents of the Chiral Solvating Agent (e.g., (S)-BINOL).

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Cap the tube and shake gently for ~30 seconds to ensure complete dissolution and complex formation.[15]

Step 2: Data Acquisition

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Identify a proton signal of the 2-methylpiperidine that is well-resolved into two distinct peaks (or sets of peaks), corresponding to the two diastereomeric complexes ((R)-amine/(S)-BINOL and (S)-amine/(S)-BINOL). The proton at the chiral center (C2) or the methyl protons are often good candidates.

Step 3: Data Analysis

-

Carefully integrate the two well-resolved diastereotopic signals. Let the integration values be A₁ and A₂.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100

The accuracy of this method relies on achieving baseline resolution of the signals and ensuring that the integration is precise.[16]

Conclusion: A Pillar of Modern Drug Development

(S)-2-methylpiperidine is more than just a chemical reagent; it is a key enabler in the quest for safer and more effective medicines. The ability to synthesize this building block with high enantiomeric purity and to rigorously verify that purity are essential skills in the modern pharmaceutical landscape. From classical diastereomeric resolution to advanced biocatalytic synthesis, the methods to access this compound are robust and versatile. Likewise, a suite of powerful analytical techniques, from chiral chromatography to NMR spectroscopy, provides the necessary tools to ensure that the stereochemical integrity of the final product meets the stringent demands of drug development. Mastery of these concepts and techniques is fundamental for any scientist working at the interface of chemistry and medicine.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

-

Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. Available at: [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

-

Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. Available at: [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. RSC Publishing. Available at: [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health (PMC). Available at: [Link]

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Available at: [Link]

-

Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]

-

(S)-(+)-2-METHYLPIPERIDINE. ChemBK. Available at: [Link]

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. Available at: [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available at: [Link]

-

SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

-

An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. Available at: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

biological activity of (S)-2-methylpiperidine and its derivatives

An In-depth Technical Guide to the Biological Activity of (S)-2-Methylpiperidine and Its Derivatives

Foreword

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets.[4] The introduction of a single methyl group at the C2 position creates a chiral center, giving rise to (R)- and (S)-2-methylpiperidine. This stereochemistry is not a trivial feature; it is a critical determinant of biological activity, dictating the molecule's interaction with chiral biological macromolecules like receptors and enzymes. This guide focuses specifically on the (S)-enantiomer, a key chiral building block and pharmacophore whose derivatives exhibit a remarkable spectrum of pharmacological activities, from central nervous system modulation to anticancer effects.[5][6][7] As a senior application scientist, my objective is to provide researchers and drug development professionals with a comprehensive understanding of the causality behind the biological activities of (S)-2-methylpiperidine derivatives, grounded in mechanistic insights and validated experimental approaches.

The Central Role of Chirality: The (S)-2-Methylpiperidine Scaffold

In drug design, stereochemistry is paramount. The distinct spatial arrangement of atoms in enantiomers leads to differential binding with biological targets, a phenomenon known as stereoselectivity. One enantiomer may fit perfectly into a receptor's binding pocket, eliciting a potent therapeutic response, while its mirror image may be inactive or, in some cases, responsible for undesirable side effects.[8] The (S)-configuration of 2-methylpiperidine imparts a specific three-dimensional geometry that is fundamental to the biological profiles of its derivatives. This defined stereocenter is often crucial for establishing the precise intermolecular interactions—such as hydrogen bonds, van der Waals forces, and cation–π interactions—required for high-affinity binding to target proteins.[8][9] Therefore, securing the enantiomerically pure (S)-form is a critical first step in the synthesis of many advanced pharmaceutical intermediates.[5][10]

Methodologies for Obtaining Enantiopure (S)-2-Methylpiperidine

Achieving high enantiomeric purity is a self-validating system for subsequent biological assays; it ensures that the observed activity is attributable to the intended stereoisomer. Two primary strategies are employed:

-

Chiral Resolution: This classic method involves separating a racemic mixture of (R)- and (S)-2-methylpiperidine by reacting it with a chiral resolving agent, such as N-acetyl-L-leucine.[10] This reaction forms diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-2-methylpiperidine enantiomer.

-

Asymmetric Synthesis: Modern synthetic chemistry offers more direct routes. Methods like palladium-catalyzed reactions or kinetic resolution, which preferentially reacts with one enantiomer in a racemic mixture, allow for the synthesis of enantioenriched piperidine derivatives from the outset.[2][6][11]

The workflow below illustrates these fundamental approaches to accessing the chiral scaffold.

Caption: Workflow for obtaining enantiopure (S)-2-methylpiperidine.

Key Biological Activities and Therapeutic Targets

The (S)-2-methylpiperidine scaffold is the foundation for derivatives targeting a wide range of biological systems, primarily within the central nervous system (CNS) but also in oncology and metabolic diseases.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

A predominant role for (S)-2-methylpiperidine derivatives is as ligands for nAChRs. These are ligand-gated ion channels crucial for neurotransmission in the CNS.[12] Dysfunctional cholinergic signaling is implicated in Alzheimer's disease, schizophrenia, and neuropathic pain.[13]

-

Mechanism of Action: The piperidine nitrogen, typically protonated at physiological pH, can form a critical cation–π interaction with aromatic amino acid residues (e.g., tryptophan, tyrosine) in the nAChR binding pocket. The stereochemistry and substitution on the piperidine ring dictate the precise fit and determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking it).[9]

-

α7 and α4β2 Subtype Selectivity: Derivatives often show selectivity for specific nAChR subtypes. The α7 subtype, a homomeric receptor, is a target for cognitive enhancement and anti-inflammatory therapies.[9][13] For example, certain N-methyl piperidinium iodides derived from the piperidine scaffold have been identified as potent α7 nAChR antagonists.[9] The stereochemistry introduced by the methyl group can be a deciding factor in achieving selectivity between closely related receptor subtypes like α9 and α7.[14]

Caption: Conceptual diagram of (S)-2-methylpiperidine derivative binding to a nAChR.

Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, a key therapeutic strategy for Alzheimer's disease. The piperidine moiety is a core structural feature of the highly successful AChE inhibitor Donepezil.[15] Structure-activity relationship (SAR) studies reveal that the benzyl-piperidine group effectively binds to the catalytic site of AChE.[16] Derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have shown potent and selective inhibition of AChE over the related enzyme butyrylcholinesterase.[15]

-

α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in carbohydrate digestion. Their inhibition can help manage blood glucose levels in type 2 diabetes. Certain piperidine derivatives have demonstrated significant inhibitory activity against α-amylase, in some cases exceeding that of the standard drug acarbose.[17]

Anticancer and Neurological Applications

-

Anticancer Activity: Research has shown that some piperidine derivatives possess cytotoxic properties. For instance, (2S,3S)-2-methylpiperidine-3-carboxylic acid derivatives have been observed to inhibit cell proliferation in human multiple myeloma cells, indicating potential for development as anticancer agents.[18]

-

Antidepressant and Analgesic Activity: By targeting multiple CNS proteins, piperidine derivatives can elicit diverse effects. A series of compounds based on a 2-methylpiperidine core exhibited dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, a profile associated with antidepressant effects.[19] Furthermore, N-methyl piperidine derivatives have been explored for their analgesic properties, drawing a structural and functional lineage to potent opiate analgesics.[20]

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the piperidine ring and its nitrogen atom. The causality behind experimental choices in an SAR campaign is to systematically probe how steric, electronic, and lipophilic modifications alter binding affinity and functional activity.

Caption: A typical workflow for establishing structure-activity relationships.

The following table summarizes the biological activities of representative piperidine derivatives discussed in the literature.

| Derivative Class | Target(s) | Observed Activity | Key Finding | Reference(s) |

| 1-Benzyl-4-[...]-piperidines | Acetylcholinesterase (AChE) | Potent Inhibition (IC50 = 5.7 nM for E2020) | High selectivity for AChE over BuChE; indanone moiety is a key feature. | [15] |

| 1-(Indol-4-yloxy)-3-[...]-2-methylpiperidines | 5-HT1A Receptor & Serotonin Transporter | Dual Antagonism/Inhibition (Ki = 96 nM & 9.8 nM) | 2-methyl substitution improves binding affinities and functional activity for antidepressant potential. | [19] |

| (2S,3S)-2-methylpiperidine-3-carboxylic acid | Cancer Cell Lines (RPMI 8226) | Cytotoxicity / Anti-proliferative | The piperidine scaffold is a viable starting point for developing anticancer agents. | [18] |

| 1-Methylpiperidinium Iodides | α7 Nicotinic Acetylcholine Receptor | Potent Antagonism | Quaternary nitrogen is crucial for high-affinity antagonism via cation–π interactions. | [9] |

| 4-Methyl-1-[...]-piperidine | α-Amylase | Strong Inhibition (97.3%) | Outperforms the standard drug acarbose, indicating antidiabetic potential. | [17] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

To provide a practical, self-validating experimental design, the following protocol describes a standard method for assessing the AChE inhibitory activity of novel (S)-2-methylpiperidine derivatives. This is based on the widely used Ellman's method.

Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC₅₀).

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (derivatives of (S)-2-methylpiperidine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI (e.g., 15 mM) and DTNB (e.g., 3 mM) in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer with 0.1% BSA to maintain enzyme stability.

-

Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Step 2.1: To each well, add 140 µL of phosphate buffer (pH 8.0).

-

Step 2.2: Add 20 µL of the DTNB solution.

-

Step 2.3: Add 10 µL of the test compound solution at different concentrations (or solvent for control wells).

-

Step 2.4: Add 10 µL of the AChE enzyme solution. Mix gently and incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Step 2.5: Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

-

Step 2.6: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using the microplate reader.

-

-

Data Analysis:

-

Step 3.1: Calculate the rate of reaction (V) for each well (mAbs/min).

-

Step 3.2: Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Step 3.3: Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Step 3.4: Determine the IC₅₀ value by fitting the data to a dose-response curve (sigmoidal curve fit). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition.

-

This protocol includes controls (no inhibitor) and a known standard, creating a self-validating system to ensure the reliability of the results obtained for the novel derivatives.

Conclusion and Future Outlook

The (S)-2-methylpiperidine scaffold is a cornerstone in the design of biologically active molecules, particularly for complex CNS targets. Its inherent chirality is a critical design element that enables potent and selective interactions with enzymes and receptors. Derivatives have demonstrated significant promise as nAChR modulators, acetylcholinesterase inhibitors, and agents with potential anticancer and antidiabetic properties.

The future of research in this area lies in leveraging advanced synthetic methodologies to create increasingly complex and functionally diverse libraries of (S)-2-methylpiperidine derivatives. The integration of computational modeling with empirical SAR studies will accelerate the discovery of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The versatility and proven track record of this chiral scaffold ensure its continued relevance and importance in the field of drug discovery.

References

-

Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. (n.d.). An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications, 29(10), 1747-1755. Available at: [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

-

PubMed. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(22), 4061-4067. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

-

Hande, S. M., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

PubChem. (n.d.). (S)-(+)-2-Methylpiperidine. Retrieved from [Link]

-

Liu, Q., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1629-1638. Available at: [Link]

-

White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

-

JournalAgent. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Retrieved from [Link]

-

PubMed. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-176. Available at: [Link]

-

Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2847-2857. Available at: [Link]

-

PubMed. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry, 4(3), 283-312. Available at: [Link]

-

Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 119. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049-2060. Available at: [Link]

-

Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 11(4), 461-467. Available at: [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

PubMed. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(17), 1652-1678. Available at: [Link]

-

PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

PubChem. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 118213. Available at: [Link]

-

PubMed. (2018). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Medicinal Chemistry, 14(4), 365-375. Available at: [Link]

-

LinkedIn. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. benchchem.com [benchchem.com]

- 8. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 9. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 13. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 17. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.journalagent.com [pdf.journalagent.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Methylpiperidine Alkaloids

This guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and isolation of 2-methylpiperidine alkaloids. Tailored for researchers, scientists, and drug development professionals, this document delves into the technical intricacies of this important class of natural products, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the 2-Methylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Among these, alkaloids featuring a methyl group at the C-2 position of the piperidine ring represent a significant subgroup with diverse and potent biological activities. The introduction of this methyl group can profoundly influence the molecule's stereochemistry, lipophilicity, and interaction with biological targets, leading to a wide spectrum of pharmacological and toxicological properties.[2] This guide will explore the journey of 2-methylpiperidine alkaloids from their initial discovery in nature to the elucidation of their biosynthetic origins and the methodologies for their isolation and characterization.

Discovery and Natural Distribution

The discovery of 2-methylpiperidine alkaloids is intrinsically linked to early investigations of poisonous plants and animal venoms. One of the most historically significant and notorious is coniine , a toxic 2-propylpiperidine alkaloid isolated from poison hemlock (Conium maculatum).[1][3] While not a 2-methylpiperidine itself, its discovery paved the way for the characterization of a host of related 2-alkylpiperidine alkaloids.

The simple 2-methylpiperidine structure has been reported in Pinus ponderosa.[4] More complex derivatives are found across the plant and animal kingdoms.

Natural Occurrence of 2-Methylpiperidine Alkaloids

| Alkaloid Name | Specific Structure | Natural Source(s) | Key Biological Activity/Significance |

| Solenopsin | trans-2-methyl-6-undecylpiperidine | Venom of the red imported fire ant (Solenopsis invicta) | Potent angiogenesis inhibitor; inhibits PI3K/Akt signaling pathway.[5][6] |

| Pinidinol | 2-methyl-6-(2-hydroxypropyl)piperidine | Needles of various Pinus species | Part of the chemical defense of pine trees.[7] |

| N-methyl-2-isocassine | N-methyl-3-hydroxy-2-methyl-6-alkylpiperidine | Bark of Prosopis affinis | Demonstrates the structural diversity within this alkaloid subclass.[3] |

| (2S,3S)-2-methylpiperidine-3-carboxylic acid | 2-methylpiperidine with a C-3 carboxylic acid | - (Synthetic derivative, but representative of potential natural structures) | Potential for neurological and anticancer applications.[8] |

Biosynthesis of 2-Methylpiperidine Alkaloids

The biosynthetic pathway to 2-methylpiperidine alkaloids begins with the amino acid L-lysine, which serves as the precursor for the piperidine ring.[9] The formation of the core 2-methylpiperidine scaffold can be dissected into two key stages: the formation of the piperidine ring and the subsequent C-methylation.

Formation of the Piperidine Ring from L-Lysine

The initial steps in the biosynthesis of the piperidine ring are catalyzed by two key enzymes: Lysine Decarboxylase (LDC) and Copper Amine Oxidase (CAO) .[8][10]

-

Decarboxylation of L-Lysine: LDC catalyzes the removal of the carboxyl group from L-lysine to produce cadaverine.[11]

-

Oxidative Deamination of Cadaverine: CAO then acts on cadaverine, converting one of the primary amino groups into an aldehyde, forming 5-aminopentanal.[9]

-

Spontaneous Cyclization: 5-aminopentanal undergoes a spontaneous intramolecular cyclization to form the imine, Δ¹-piperideine.[12]

-

Reduction to Piperidine: The Δ¹-piperideine is then reduced to piperidine, a reaction that can be catalyzed by a reductase enzyme.[8]

C-Methylation of the Piperidine Ring

The introduction of the methyl group at the C-2 position is a crucial step in the biosynthesis of 2-methylpiperidine alkaloids. Recent research on the biosynthesis of 1-deoxynojirimycin (DNJ) in mulberry (Morus alba) has shed light on this process. A novel C-methyltransferase, MaMT1 , has been identified that catalyzes the conversion of piperidine to 2-methylpiperidine.[2] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. This discovery suggests a general mechanism for the formation of the 2-methylpiperidine scaffold in other organisms as well.

Caption: Biosynthetic pathway of 2-methylpiperidine from L-lysine.

Isolation and Structural Elucidation of 2-Methylpiperidine Alkaloids

The isolation and characterization of 2-methylpiperidine alkaloids from their natural sources is a multi-step process that requires careful selection of extraction and purification techniques, followed by rigorous structural analysis.

Extraction of 2-Methylpiperidine Alkaloids from Plant Material

A common and effective method for the extraction of alkaloids from plant material is acid-base extraction . This technique leverages the basicity of the alkaloid nitrogen to separate them from other plant metabolites.

Protocol: Acid-Base Extraction of Alkaloids

-

Acidic Extraction:

-

The dried and powdered plant material is macerated or percolated with a dilute aqueous acid solution (e.g., 0.1 N HCl or 1% sulfuric acid).[13][14]

-

This protonates the alkaloids, forming their water-soluble salts, which are extracted into the aqueous phase.

-

The acidic extract is then filtered to remove the solid plant material.

-

-

Basification and Liquid-Liquid Extraction:

-

The acidic aqueous extract is basified with a base such as ammonium hydroxide to a pH of 8-9.[13]

-

This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.

-

The basified aqueous solution is then partitioned with an immiscible organic solvent (e.g., dichloromethane or chloroform) in a separatory funnel.

-

The alkaloids migrate into the organic phase, which is then collected. This step is typically repeated multiple times to ensure complete extraction.

-

-

Concentration:

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

-

Caption: Workflow for the acid-base extraction of alkaloids.

Purification by Flash Chromatography

The crude alkaloid extract is a complex mixture of different alkaloids and other lipophilic compounds. Flash column chromatography is a rapid and efficient technique for the purification of the target 2-methylpiperidine alkaloids.[15][16]

Protocol: Flash Chromatography of 2-Methylpiperidine Alkaloids

-

Stationary Phase Selection: Silica gel is a commonly used stationary phase for the separation of alkaloids. For basic compounds like piperidines, amine-functionalized silica can be beneficial to reduce tailing.[15][17]

-

Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane with a small amount of methanol) is typically used. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape for basic alkaloids on silica gel.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the column.

-

Elution and Fraction Collection: The mobile phase is passed through the column under pressure, and fractions are collected.

-

Analysis of Fractions: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the purified 2-methylpiperidine alkaloid.

-

Pooling and Concentration: Fractions containing the pure compound are combined, and the solvent is evaporated to yield the purified alkaloid.

Structural Elucidation by NMR and Mass Spectrometry

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1D and 2D NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[18][19]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (multiplicity and coupling constants). The methyl group at C-2 of a 2-methylpiperidine will typically appear as a doublet in the upfield region of the spectrum.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of each carbon provides information about its functional group.

-

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR technique that shows correlations between protons and the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which can be used to deduce structural features.[20]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecule is fragmented in the mass spectrometer, and the masses of the fragments are measured. The fragmentation pattern can provide valuable structural information. For piperidine alkaloids, common fragmentation pathways include the loss of side chains and ring cleavage.[21]

Pharmacological and Toxicological Significance

The 2-methylpiperidine scaffold is a key pharmacophore in a number of biologically active molecules.

-

Solenopsin: As mentioned earlier, solenopsin from fire ant venom is a potent inhibitor of angiogenesis and the PI3K/Akt signaling pathway, making it a lead compound for the development of anticancer agents.[5][6][22] It also exhibits antimicrobial and antiprotozoal activities.[23][24]

-

Coniine and Related Alkaloids: The toxicity of coniine is due to its action as an antagonist at nicotinic acetylcholine receptors, leading to neuromuscular blockade and respiratory paralysis.[1][25] This highlights the potential for 2-alkylpiperidine alkaloids to interact with the nervous system. The stereochemistry of the 2-substituent can significantly impact the toxicity.[3]

The diverse biological activities of naturally occurring 2-methylpiperidine alkaloids underscore the importance of this structural motif in drug discovery and toxicology.

Conclusion

The study of 2-methylpiperidine alkaloids offers a fascinating journey into the chemical diversity of the natural world. From their discovery in toxic plants and animal venoms to the elucidation of their elegant biosynthetic pathways, these molecules continue to be a source of inspiration for chemists and pharmacologists. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the rich chemistry and biology of this important class of natural products, paving the way for new discoveries and applications in medicine and beyond.

References

-

Alkaloids Derived from Lysine: Piperidine Alkaloids. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Arbiser, J. L., Kau, T., Konar, M., Narra, K., Ramchandran, R., Summers, S. A., Veliu, E., & Kim, S. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560–565. [Link]

-

Arbiser, J. L., Kau, T., Konar, M., Narra, K., Ramchandran, R., Summers, S. A., Veliu, E., & Kim, S. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560–565. [Link]

-

Solenopsin. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Solenopsin. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

-

The proposed biosynthetic pathway from L-lysine to Δ 1-piperideine. LDC. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Potential anti-tumor effects of Solenopsis invicta venom. (n.d.). Frontiers. Retrieved January 7, 2026, from [Link]

-

2-Methylpiperidine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Bunsupa, S., Katayama, K., & Saito, K. (2012). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. Current Pharmaceutical Biotechnology, 13(10), 1836–1851. [Link]

-

Coniine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Coniine. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

-

El-Shazly, A., & Wink, M. (2014). Pharmacology and Toxicology of Conium Maculatum- A Review. The Pharmaceutical and Chemical Journal, 1(1), 83-92. [Link]

-

Liu, X., Wang, C., Li, C., Zhang, Z., Zhao, D., & Xiang, Z. (2022). Screening, cloning and functional characterization of key methyltransferase genes involved in the methylation step of 1-deoxynojirimycin alkaloids biosynthesis in mulberry leaves. ProQuest. [Link]

-

Riazat, Z. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant? ResearchGate. [Link]

-

Coniine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]

-

Green, B. T., Lee, S. T., & Panter, K. E. (2013). Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N -Methylconiine Enantiomers. Chemical Research in Toxicology, 26(4), 587–593. [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

(a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Lichman, B. R. (2021). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 38(1), 103-128. [Link]

-

Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1213-1218. [Link]

-

Hashimoto, T., & Yamada, Y. (1994). Alkaloid biogenesis: molecular aspects. Annual Review of Plant Physiology and Plant Molecular Biology, 45, 257-285. [Link]

-

Dias, A. L. B., de Melo, G. A. N., Crotti, A. E. M., Santos, A. G., & de Souza, G. E. P. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1367–1376. [Link]

-

Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 105(21), 7393-7398. [Link]

-

2-Methylpiperidine. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

-

Bunsupa, S., Katayama, K., & Saito, K. (2012). Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae. The Plant Cell, 24(3), 1202–1216. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2020, February 5). Nadjeeb's Blog. [Link]

-

Ji, Y., Pu, Q., & Li, P. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]

-

Successful Flash Chromatography. (n.d.). King Group. Retrieved January 7, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

-

Successful flash chromatography. (n.d.). Biotage. Retrieved January 7, 2026, from [Link]

-

1D and 2D Experiments Step-by-Step Tutorial. (2006, May 16). Chemistry. [Link]

-

Gupta, A. K., & Mitra, A. (n.d.). extraction and isolation of piperine from black pepper. Mitrask. Retrieved January 7, 2026, from [Link]

-

A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025, December 12). ResearchGate. [Link]

- Process for the preparation of piperine. (n.d.). Google Patents.

-

Preparative Isolation And Purification Of Alkaloids Through Chromatography. (n.d.). Sorbead India. Retrieved January 7, 2026, from [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Macedonian Pharmaceutical Bulletin. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Screening, cloning and functional characterization of key methyltransferase genes involved in the methylation step of 1-deoxynojirimycin alkaloids biosynthesis in mulberry leaves - ProQuest [proquest.com]

- 3. Coniine - Wikipedia [en.wikipedia.org]

- 4. Homolog of tocopherol C methyltransferases catalyzes N methylation in anticancer alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 16. biotage.com [biotage.com]

- 17. column-chromatography.com [column-chromatography.com]

- 18. emerypharma.com [emerypharma.com]

- 19. nadjeeb.wordpress.com [nadjeeb.wordpress.com]

- 20. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. grokipedia.com [grokipedia.com]

- 23. Solenopsin - Wikipedia [en.wikipedia.org]

- 24. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]

- 25. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of (S)-2-methylpiperidine

Introduction: The Significance of (S)-2-methylpiperidine and the Imperative of Precise Spectroscopic Characterization

(S)-2-methylpiperidine, a chiral cyclic secondary amine, is a pivotal structural motif in a multitude of pharmaceuticals and natural products. Its stereochemistry often dictates biological activity, making the precise and unambiguous determination of its structure and purity paramount in drug discovery and development. This technical guide provides a comprehensive exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of (S)-2-methylpiperidine. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and offer in-depth interpretations of the spectral data, thereby providing researchers, scientists, and drug development professionals with a robust framework for their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and spatial relationship of neighboring protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-2-methylpiperidine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer to achieve adequate signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum of (S)-2-methylpiperidine is expected to exhibit a complex pattern of overlapping multiplets due to the conformational flexibility of the piperidine ring and the diastereotopic nature of many of the protons. The presence of the chiral center at C2 renders the geminal protons on the ring methylene groups (C3, C4, C5, and C6) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | 0.5 - 2.0 | Broad singlet | - |

| H2 (methine) | 2.5 - 3.0 | Multiplet | |

| H6 (axial & equatorial) | 2.8 - 3.2 (eq), 2.4 - 2.8 (ax) | Multiplets | |

| H3, H4, H5 (ring methylenes) | 1.0 - 1.8 | Overlapping multiplets | |

| CH₃ (methyl) | 1.0 - 1.2 | Doublet | ~6-7 |

Note: These are approximate values and can vary depending on the solvent and concentration.

The N-H proton typically appears as a broad singlet that can exchange with deuterium upon addition of D₂O, causing the signal to disappear. This is a useful diagnostic test for identifying the N-H proton. The methyl group at C2 will appear as a doublet due to coupling with the methine proton at C2. The ring protons will present as a complex series of overlapping multiplets in the aliphatic region. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for definitively assigning all proton and carbon signals.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

The sample preparation and instrument setup are similar to that for ¹H NMR. The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each singlet corresponds to a unique carbon atom.

The proton-decoupled ¹³C NMR spectrum of (S)-2-methylpiperidine is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 50 - 55 |

| C6 | 45 - 50 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

| C5 | 20 - 25 |

| CH₃ | 15 - 20 |

Note: These are approximate values and can vary depending on the solvent.

The carbons directly attached to the nitrogen (C2 and C6) are deshielded and appear at a lower field compared to the other ring carbons. The chemical shift of the methyl carbon will be in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

-

Sample Preparation: As (S)-2-methylpiperidine is a liquid at room temperature, the simplest method is to prepare a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum.

The IR spectrum of (S)-2-methylpiperidine will exhibit characteristic absorption bands for a secondary amine and an aliphatic compound.[1][2]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary amine |

| 2960-2850 | C-H stretch | Alkanes (CH₃, CH₂, CH) |

| ~1450 | C-H bend | Alkanes |

| 1250-1020 | C-N stretch | Aliphatic amine[1] |

The most diagnostic peak is the N-H stretch of the secondary amine, which appears as a single, relatively weak and sharp band around 3300 cm⁻¹.[1] This helps to distinguish it from primary amines (which show two N-H stretching bands) and tertiary amines (which show no N-H stretch). The C-H stretching and bending vibrations confirm the presence of the aliphatic backbone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

-

Sample Introduction: For a volatile liquid like 2-methylpiperidine, direct injection or infusion into the ion source is a common method. Gas chromatography-mass spectrometry (GC-MS) can also be used for separation and analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).